molecular formula C10H11Cl2NO B15202878 3-(2,3-Dichlorophenoxy)pyrrolidine

3-(2,3-Dichlorophenoxy)pyrrolidine

Cat. No.: B15202878
M. Wt: 232.10 g/mol
InChI Key: HWIJGDCELKUNLE-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenoxy)pyrrolidine is a chemical compound of significant interest in neuropharmacological research, primarily functioning as a potent and selective antagonist for the α2-adrenergic receptor. The α2-adrenergic receptor is a G-protein-coupled receptor that plays a critical role in regulating the release of neurotransmitters such as norepinephrine and epinephrine. By blocking this receptor, this compound facilitates increased neurotransmitter release in the synaptic cleft, which is a valuable mechanism for probing the adrenergic system's function. Researchers utilize this compound as a standard tool to investigate the physiological roles of α2-receptors in various processes, including sedation, vasoconstriction, and the modulation of insulin release. Its application is crucial in in vitro binding assays and functional studies to characterize receptor interactions and to help validate new compounds targeting this pathway. This pyrrolidine derivative is provided as a high-purity solid for research purposes and must be handled by qualified personnel in a controlled laboratory setting. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-(2,3-dichlorophenoxy)pyrrolidine

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7/h1-3,7,13H,4-6H2

InChI Key

HWIJGDCELKUNLE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3 2,3 Dichlorophenoxy Pyrrolidine

Chemical Precursors and Starting Materials

The synthesis of 3-(2,3-Dichlorophenoxy)pyrrolidine relies on the strategic combination of two primary molecular fragments: a pyrrolidine (B122466) core and a dichlorophenoxy moiety. The selection of specific precursors is critical and is dictated by the chosen synthetic pathway.

A principal starting material for the phenoxy portion of the molecule is 2,3-dichlorophenol (B42519) . For the pyrrolidine segment, a common precursor is a pyrrolidine ring that has been "activated" at the 3-position with a suitable leaving group. This activation facilitates the subsequent coupling reaction. An alternative strategy involves beginning with acyclic precursors that are later cyclized to form the pyrrolidine ring.

Key precursors in the synthesis include:

2,3-Dichlorophenol : The source of the dichlorinated aromatic group.

Activated Pyrrolidine Derivatives : Such as 3-hydroxypyrrolidine (which is then activated, for example, by conversion to a mesylate or tosylate) or a pyrrolidine with another leaving group at the C-3 position. vulcanchem.com

Protected Pyrrolidine Derivatives : For instance, 1-benzyl-3-hydroxypyrrolidine can be used, where the benzyl (B1604629) group serves as a protecting group for the nitrogen atom, to be removed in a later step. prepchem.com

Acyclic Precursors : For syntheses involving ring formation, a linear amine such as 3-amino-1-(2,3-dichlorophenoxy)propane may be used as a key intermediate. This precursor is itself synthesized from 2,3-dichlorophenol and an appropriate amino alcohol derivative.

The table below summarizes the key chemical precursors and their roles in the synthesis.

PrecursorRole in Synthesis
2,3-DichlorophenolProvides the 2,3-dichlorophenoxy moiety.
3-HydroxypyrrolidineA common starting material for the pyrrolidine ring; the hydroxyl group is converted into a good leaving group.
1-Benzyl-3-hydroxypyrrolidineA nitrogen-protected version of 3-hydroxypyrrolidine, used to prevent side reactions at the nitrogen atom. prepchem.com
3-Amino-1-(2,3-dichlorophenoxy)propaneAn acyclic intermediate used in syntheses that involve a final ring-closing step to form the pyrrolidine.
Itaconic Acid & 2-AminophenolFundamental starting materials for building the pyrrolidine ring from scratch in certain synthetic routes. nih.gov

Reaction Pathways and Mechanistic Considerations

Two primary reaction pathways have been established for the synthesis of this compound.

The most direct route is a nucleophilic aromatic substitution (SNAr) . This pathway involves the following mechanistic steps:

Deprotonation : A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the hydroxyl group of 2,3-dichlorophenol, forming a more nucleophilic phenolate (B1203915) anion. vulcanchem.com

Nucleophilic Attack : The resulting 2,3-dichlorophenolate anion attacks the electrophilic carbon at the 3-position of a suitably activated pyrrolidine derivative. This step forms the crucial ether linkage.

Leaving Group Departure : The leaving group at the C-3 position of the pyrrolidine ring is displaced, completing the substitution.

An alternative pathway involves the reductive cyclization of an acyclic precursor . This method offers a different approach to forming the pyrrolidine ring itself:

Intermediate Synthesis : A linear amine precursor, such as 3-amino-1-(2,3-dichlorophenoxy)propane, is first synthesized.

Intramolecular Cyclization : This linear precursor undergoes a reductive cyclization, often catalyzed by transition metal complexes, such as those containing iridium. This intramolecular hydroamination forges the N-C bond to close the five-membered ring. This method can offer advantages in controlling stereochemistry.

The general mechanisms for forming pyrrolidine rings are diverse and can also include transition-metal-free hydroaminations or various cycloaddition reactions, which provide a broader context for potential synthetic innovations. organic-chemistry.org

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, obtaining this compound in high yield and purity is paramount. Optimization of the synthetic protocol involves the systematic adjustment of several reaction parameters.

Key parameters for optimization include:

Reaction Temperature : The rate of the SNAr reaction is sensitive to temperature. Studies suggest a range of 60–80°C is often optimal to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Solvent : The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used as they effectively solvate the cation of the base while not interfering with the nucleophile. The selection of the right solvent can dramatically increase product yield. beilstein-journals.org

Stoichiometry : The molar ratios of the reactants (2,3-dichlorophenol, the pyrrolidine derivative, and the base) must be carefully controlled. Using a slight excess of one reagent may be necessary to drive the reaction to completion, but significant excess can complicate purification.

Purification Method : After the reaction is complete, the crude product must be purified. Standard laboratory techniques include recrystallization and column chromatography . vulcanchem.com The choice depends on the physical properties of the product and the nature of the impurities.

A systematic approach, as demonstrated in various pyrrolidine syntheses, involves modifying one parameter at a time (e.g., oxidant, temperature, solvent) to find the optimal conditions that maximize yield and minimize impurities. researchgate.netresearchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

To investigate how the chemical structure of this compound relates to its biological activity (Structure-Activity Relationship, or SAR), researchers synthesize a library of related compounds, or derivatives. This compound serves as a versatile scaffold for such modifications. Derivatization can be targeted at several positions on the molecule.

N-Substituents on the Pyrrolidine Ring : The secondary amine of the pyrrolidine ring is a prime site for derivatization. It can be reacted with a wide range of electrophiles to introduce new functional groups. Common modifications include:

Alkylation : Introducing various alkyl chains.

Acylation : Forming amides by reacting with acyl chlorides or carboxylic acids.

Arylation : Attaching different aromatic or heteroaromatic rings.

Modifications to the Phenyl Ring : The 2,3-dichloro-substituted phenyl ring can be altered to probe the importance of the chlorine atoms and their positions. This often requires starting with different dichlorophenol isomers (e.g., 3,4-dichlorophenol, 2,5-dichlorophenol) or other substituted phenols. SAR studies on related aryl-containing compounds have shown that the nature and position of substituents, particularly electron-withdrawing groups like fluorine, can have a remarkable impact on biological potency. nih.gov

Substitution on the Pyrrolidine Ring : While more synthetically challenging, introducing substituents at other positions on the pyrrolidine ring (C2, C4, or C5) would create a new set of derivatives for exploring the spatial requirements of the molecule's biological target.

These systematic modifications allow researchers to build a detailed understanding of the pharmacophore—the essential features of the molecule required for its activity. nih.govnih.gov

Preclinical Pharmacological Investigations of 3 2,3 Dichlorophenoxy Pyrrolidine

In Vitro Receptor Binding and Neurotransmitter Transporter Studies

In vitro studies are fundamental to characterizing the pharmacological profile of a compound, providing insights into its potential mechanisms of action at the molecular level. These assays measure the binding affinity of a compound to specific receptors and transporters.

Serotonin (B10506) Transporter (SERT) Interaction Analysis

The serotonin transporter (SERT) is a primary target for many antidepressant medications. nih.gov It is responsible for the reuptake of serotonin from the synaptic cleft. nih.gov The affinity of a compound for SERT is a key indicator of its potential to act as a serotonin reuptake inhibitor.

Following a comprehensive review of published scientific literature, no specific binding affinity data (such as Ki or IC50 values) for the interaction of 3-(2,3-Dichlorophenoxy)pyrrolidine with the serotonin transporter (SERT) has been reported. While related pyrrolidine-based structures have been investigated for their affinity to SERT, direct experimental values for this specific dichlorinated derivative are not available in the current body of scientific publications. researchgate.net

Norepinephrine (B1679862) Transporter (NET) Interaction Analysis

An extensive search of scientific databases and literature reveals no published studies that have determined the binding affinity or inhibitory potency (Ki or IC50) of this compound specifically at the norepinephrine transporter (NET). Research has been conducted on various other pyrrolidine (B122466) derivatives for their NET-related activities, but data for this compound remains uncharacterized in the public domain.

Other Relevant Receptor Affinities (e.g., Opioid Receptors, Alpha-Adrenoceptors, Angiotensin II Receptors)

To understand the selectivity and potential side-effect profile of a compound, its binding affinity is often tested against a panel of other receptors. These can include, but are not limited to, opioid receptors, various alpha-adrenoceptor subtypes, and angiotensin II receptors.

There is no available data in the scientific literature detailing the binding affinities of this compound for opioid receptors, alpha-adrenoceptors, or angiotensin II receptors. While some piperidine (B6355638) and pyrrolidine derivatives have been explored for their effects on opioid receptors, specific data for this compound is absent.

Enzyme Inhibition and Modulation Assays

Investigating a compound's effect on various enzymes is crucial to understanding its metabolic fate, potential for drug-drug interactions, and broader biological activities.

P-glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp) is a well-studied efflux transporter that plays a significant role in drug absorption, distribution, and the development of multidrug resistance in cancer. Modulation of P-gp can have significant clinical implications.

A thorough literature review did not yield any studies investigating the potential of this compound to modulate the activity of P-glycoprotein (P-gp). While various classes of compounds, including some flavonoids, are known to interact with P-gp, the effect of this specific pyrrolidine derivative has not been reported.

Other Enzyme Targets (e.g., Kinases, Integrases, Glycosidases, DPP-IV)

The interaction of a compound with other enzyme systems such as kinases, integrases, glycosidases, and dipeptidyl peptidase-IV (DPP-IV) can indicate a wide range of potential therapeutic applications or off-target effects.

No published research was found describing the screening or testing of this compound for inhibitory or modulatory activity against kinases, integrases, glycosidases, or DPP-IV.

Cell-Based Biological Activity Assessments

Cell-based assays are crucial in early-stage drug discovery for identifying the biological activities of a compound. For derivatives of pyrrolidine, these assessments have revealed a broad spectrum of potential therapeutic applications.

Antiproliferative and Cytotoxic Effects in Cellular Models (e.g., Cancer Cell Lines)

Pyrrolidine derivatives have been a subject of interest in oncology research for their potential to inhibit the growth of cancer cells. In vitro studies on various cancer cell lines have demonstrated that compounds containing the pyrrolidine scaffold can exhibit significant antiproliferative and cytotoxic effects. nih.gov For instance, halogenated pyrrolo[3,2-d]pyrimidines have shown antiproliferative activity at low micromolar concentrations against several cancer cell lines. nih.govnih.gov The introduction of halogens, such as chlorine and iodine, into the molecular structure has been shown to enhance cytotoxic potency. nih.gov

The mechanisms underlying these effects can vary. Some pyrrolidine analogs induce apoptosis (programmed cell death), while others cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.gov For example, studies on phenoxodiol, an isoflavone (B191592) derivative, demonstrated a significant reduction in cell proliferation in prostate cancer cell lines (LNCaP, DU145, and PC3) through a caspase-independent cell death pathway. nih.gov Similarly, various diterpenoid alkaloids have shown cytotoxic effects against a range of human tumor cells, including lung, prostate, and breast cancer lines. semanticscholar.orgmdpi.com

Given that this compound contains both a pyrrolidine ring and dichloro-substituents—features known to contribute to cytotoxicity—it is plausible that it could exhibit similar antiproliferative properties. The table below summarizes the cytotoxic activities of various related compounds against different cancer cell lines.

Table 1: Cytotoxic Effects of Related Compounds in Cancer Cell Lines

Compound/Derivative Class Cell Line Measurement Result Reference
Halogenated Pyrrolo[3,2-d]pyrimidine (Compound 1) MDA-MB-231 (Breast Cancer) IC₅₀ Low micromolar range nih.gov
Halogenated Pyrrolo[3,2-d]pyrimidine (Compound 2) MDA-MB-231 (Breast Cancer) IC₅₀ Sub-micromolar range nih.gov
Phenoxodiol LNCaP, DU145, PC3 (Prostate Cancer) Proliferation Assay Significant reduction at 10 & 30 µM nih.gov
Lipojesaconitine (Diterpenoid Alkaloid) A549, MDA-MB-231, MCF-7 IC₅₀ 6.0 to 7.3 µM semanticscholar.org

Antimicrobial Activity against Pathogenic Strains

The pyrrolidine scaffold is a core component of many compounds investigated for antimicrobial properties. Derivatives have shown efficacy against a variety of pathogenic bacteria, including multidrug-resistant strains. For example, certain pyrrolidine-2,3-diones have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical enzyme for bacterial cell wall synthesis. nih.gov This suggests a potential mechanism for antibacterial action.

Studies on pyrrolidine-2,3-dione (B1313883) scaffolds have demonstrated potent anti-biofilm properties against Staphylococcus aureus, a major cause of hospital-acquired infections. nih.gov Some of these compounds have also shown synergistic effects when combined with existing FDA-approved antibiotics like vancomycin, highlighting their potential as adjuvant therapies. nih.gov The antimicrobial activity often varies based on the specific substituents on the pyrrolidine ring. nih.gov

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound/Derivative Pathogenic Strain Measurement Result (µg/mL) Reference
Pyrrolidine-2,5-dione derivative (Compound 5) Staphylococcus aureus MIC 32 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Staphylococcus aureus MIC 16 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 5) Vibrio cholerae MIC 32-128 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Vibrio cholerae MIC 16-64 nih.gov

Antiviral Efficacy in Viral Replication Models

Pyrrolidine-containing structures have also been explored for their potential to combat viral infections. Research has identified novel 3-(2-adamantyl)pyrrolidines with potent activity against the influenza A virus. nih.gov The parent compound in that study was found to be several times more active than amantadine, a known antiviral drug. This suggests that the pyrrolidine ring can serve as a valuable scaffold for the development of new antiviral agents. nih.gov

The mechanism of antiviral action for these compounds is often related to the inhibition of crucial viral processes. For example, some flavonoids are known to inhibit viral RNA polymerase or other enzymes essential for viral replication. mdpi.com Given the structural features of this compound, it could potentially interfere with viral entry or replication, though specific studies are required to confirm this.

Table 3: Antiviral Activity of Related Compounds

Compound/Derivative Class Virus Model Finding Reference
3-(2-Adamantyl)pyrrolidines Influenza A (H₂N₂, H₃N₂) Cell Culture More active than amantadine nih.gov
Quercetin (Flavonoid) Influenza A MDCK & A549 cells Inhibited viral NP mRNA mdpi.com
Tricin (Flavonoid) Influenza A & B MDCK cells EC₅₀ of 3.4–10 µM mdpi.com

Antifungal Efficacy in Fungal Growth Models

The antifungal potential of pyrrolidine derivatives is well-documented. nih.gov Specifically, compounds with a 2,3-pyrrolidinedione or 2,4-pyrrolidinedione (tetramic acid) core have demonstrated significant activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govresearchgate.net One promising compound with a 2,3-pyrrolidinedione core showed antifungal activity against C. albicans comparable to that of chlorhexidine, a widely used antiseptic. nih.govresearchgate.net

Metal complexes of pyrrolidone derivatives have also been shown to possess enhanced antifungal properties compared to the ligand alone, suggesting that coordination with metal ions can be a strategy to boost efficacy. nih.govcore.ac.uk The mode of action may involve interference with normal cellular processes of the fungi. core.ac.uk

Table 4: Antifungal Activity of Pyrrolidine Derivatives

Compound/Derivative Fungal Strain Measurement Result (µg/mL) Reference
2,3-Pyrrolidinedione derivative Candida albicans MIC Comparable to chlorhexidine nih.govresearchgate.net
2,3-Pyrrolidinedione derivative Streptococcus mutans MIC Comparable to chlorhexidine researchgate.net
Pyrrolidine-2,5-dione derivative (Compound 5) Candida albicans MIC 128 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Candida albicans MIC 64 nih.gov

Antiarrhythmic Activity in Cardiac Cell Models

Research indicates that this compound hydrochloride may possess antiarrhythmic properties. This is supported by studies on novel pyrrolidin-2-one derivatives, which have demonstrated antiarrhythmic activity in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion. nih.gov

These compounds have been observed to decrease heart rate slightly and prolong P-Q and Q-T intervals. nih.gov The antiarrhythmic effect of these derivatives is thought to be related to their adrenolytic (specifically α₁-adrenoceptor blocking) and antioxidant properties. nih.govnih.gov By blocking α₁-adrenergic receptors, these compounds can induce vasodilation and reduce heart rate, which can be beneficial in treating certain types of arrhythmias. nih.gov

In Vivo Preclinical Efficacy Studies

While in vivo data for this compound is not available, studies on structurally related compounds provide insights into its potential efficacy in animal models. Pyrrolidine-containing molecules have been evaluated in vivo for various conditions.

For example, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were assessed for anticonvulsant properties in mouse models of seizures (maximal electroshock and 6 Hz tests). nih.gov Several compounds in this series showed significant protection against seizures, with one lead compound demonstrating an ED₅₀ of 27.4 mg/kg in the MES test. nih.gov

In the field of neuropharmacology, pyrovalerone derivatives containing a pyrrolidine ring have been shown to produce psychostimulant effects in mice by increasing extracellular levels of dopamine (B1211576) and serotonin in the striatum. d-nb.info Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, which shares the core heterocyclic amine structure, has demonstrated excellent oral activity in multiple rodent models of malaria and a favorable preclinical safety profile. unimi.it These examples underscore the potential for pyrrolidine-based compounds to exhibit significant efficacy in vivo across different disease models.

Assessment in Xenograft Models of Cancer

There is no publicly available research detailing the assessment of this compound in xenograft models of cancer. Such studies typically involve the implantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor activity of a test compound. Key parameters measured in these models include tumor growth inhibition, reduction in tumor volume, and effects on metastasis. The absence of any published reports means that the potential anticancer effects of this compound have not been characterized.

Other Relevant Pharmacological Models (e.g., Antidiabetic, Sedative)

A comprehensive literature search did not reveal any studies on the potential antidiabetic or sedative properties of this compound. Preclinical evaluation for antidiabetic effects would typically involve models of hyperglycemia and glucose intolerance in rodents. Assessment of sedative properties would utilize models that measure locomotor activity and exploratory behavior. Without such investigations, the pharmacological profile of this compound in these areas remains unknown.

Preliminary Pharmacokinetic Profiling for Research Compound Development

No specific pharmacokinetic data for this compound has been published. Pharmacokinetic studies are crucial in early-stage drug development and involve the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This information helps in understanding the compound's bioavailability, half-life, and potential for accumulation in tissues. The lack of available data prevents any analysis of its pharmacokinetic profile.

Structure Activity Relationship Sar and Structural Determinants of Activity for 3 2,3 Dichlorophenoxy Pyrrolidine Analogues

Influence of Substituent Variations on Pharmacological Profile

The pharmacological profile of 3-(phenoxy)pyrrolidine analogues is highly sensitive to the nature and position of substituents on both the phenyl ring and the pyrrolidine (B122466) moiety. Studies on related nortropane analogues, which share the core aryloxy-amine pharmacophore, reveal that modifications to the aryl group significantly impact both potency and selectivity for monoamine transporters.

For instance, the introduction of chloro-substituents on the phenyl ring has a pronounced effect on binding affinity. In a series of 3-arylnortrop-2-enes, a 3,4-dichloro substitution on the phenyl ring resulted in a compound with exceptionally high affinity for the serotonin (B10506) transporter (SERT Ki = 0.3 nM). nih.gov This suggests that electron-withdrawing groups in these positions are favorable for SERT binding.

Furthermore, the nature of the linker between the phenyl ring and the nitrogen-containing ring is critical. The presence of an ether oxygen, as in 3-(phenoxy)pyrrolidine, is a common feature in many biologically active compounds. Variations in the length and flexibility of this linker can dramatically alter the compound's interaction with the receptor binding pocket. For example, in a series of dual-target ligands for the dopamine (B1211576) D3 and μ-opioid receptors, extending a flexible linker chain attached to a pyrrolidine ring was found to be beneficial for D3 receptor affinity by mitigating steric clashes with receptor residues.

The substitution on the pyrrolidine nitrogen also plays a pivotal role. N-H-3-acyltetramic acids, which contain a related pyrrolidinone ring, were generally found to be more active than their N-methyl or N-Boc protected analogues, indicating that a free amine or specific small substituents may be crucial for optimal interaction with the target protein.

The following table summarizes the binding affinities of selected 3-arylnortrop-2-ene analogues, illustrating the impact of phenyl ring substitution on monoamine transporter affinity.

CompoundPhenyl SubstitutionSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Analogue 14-Chloro1.2180120
Analogue 24-Methyl2.5450350
Analogue 33,4-Dichloro0.32533
Analogue 4Unsubstituted5.6600450

Data extrapolated from studies on 3-arylnortrop-2-ene analogues. nih.gov

Stereochemical Requirements for Ligand-Receptor Interactions

Stereochemistry is a critical determinant of biological activity for many chiral compounds, and 3-(phenoxy)pyrrolidine analogues are no exception. The pyrrolidine ring in these molecules contains at least one stereocenter at the C3 position, and the spatial arrangement of the phenoxy group relative to the pyrrolidine ring can lead to significant differences in pharmacological activity between enantiomers.

While specific data for the enantiomers of 3-(2,3-Dichlorophenoxy)pyrrolidine are not available, studies on related systems consistently highlight the importance of stereochemistry. For example, in a series of pyrrolidine-based ligands designed for dopamine D3 and μ-opioid receptors, the trans-(2S,4R) stereochemistry of a substituted pyrrolidine linker was found to be optimal for D3 receptor affinity. This stereochemical preference is often driven by the specific topology of the receptor's binding site, which can accommodate one enantiomer more favorably than the other.

The differential activity of enantiomers suggests that the precise orientation of key functional groups is necessary for establishing effective ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking. The specific stereoisomer will present the dichlorophenoxy group and the pyrrolidine nitrogen in a distinct three-dimensional arrangement, which in turn dictates the affinity and selectivity for its biological target.

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that is complementary to the binding site of its target receptor. The pyrrolidine ring is not planar and can exist in various puckered conformations, often described as envelope or twist forms. The energetic barrier between these conformations is generally low, allowing the molecule to adapt its shape to fit the receptor.

Computational modeling and conformational analysis of related ligands have shown that the relative orientation of the aromatic ring and the amine function is a key determinant of activity. For sigma receptor ligands based on a dichlorophenyl-ethylamine scaffold, it was found that the orientation of the nitrogen lone pairs and steric factors play a major role in binding affinity, more so than a specific gauche or anti relationship between nitrogen atoms in conformationally restricted analogues. nih.gov This implies that while the molecule is flexible, only a subset of its possible conformations are likely to be biologically active.

Halogenation Effects on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring are well-established modulators of pharmacological activity in many drug classes, and this holds true for 3-(phenoxy)pyrrolidine analogues. The two chlorine atoms in this compound are expected to significantly influence its physicochemical properties and receptor interactions.

As demonstrated in the SAR of related nortropane analogues, dichlorination can dramatically increase binding potency. The 3,4-dichloro analogue exhibited a significantly higher affinity for SERT compared to the unsubstituted or monochlorinated compounds. nih.gov This enhanced affinity can be attributed to several factors:

Electronic Effects: The electron-withdrawing nature of chlorine atoms can alter the electrostatic potential of the aromatic ring, potentially leading to more favorable interactions with electron-rich residues in the binding pocket.

Hydrophobicity: Halogenation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within the receptor.

Specific Interactions: In some cases, halogen atoms can participate in specific, favorable interactions with the receptor, such as halogen bonding, which is an attractive interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen.

The position of the halogens is also critical. The 2,3-dichloro substitution pattern in the target compound creates a specific electronic and steric profile that will be a key determinant of its unique pharmacological properties, differentiating it from other isomers such as the 3,4- or 3,5-dichloro analogues. Studies on dichlorosubstituted phthalimide-thiazole derivatives have shown that different dichlorophenyl isomers can have varying levels of antiproliferative activity, underscoring the importance of the halogen substitution pattern.

Computational and Theoretical Chemistry Studies on 3 2,3 Dichlorophenoxy Pyrrolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 3-(2,3-Dichlorophenoxy)pyrrolidine) into the binding site of a target protein.

Docking studies on similar pyrrolidine (B122466) derivatives have shown that the pyrrolidine ring and its substituents can play a crucial role in binding to various biological targets. For instance, in studies of pyrrolidine derivatives as neuraminidase inhibitors, key interactions were identified with amino acid residues such as Trp178, Arg371, and Tyr406 in the active site of the enzyme. nih.gov The binding is often governed by hydrogen bonds and electrostatic interactions. nih.gov In the case of this compound, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the dichlorophenoxy group may engage in hydrophobic interactions within the binding pocket.

A hypothetical docking study of this compound could screen it against a panel of receptors, such as G protein-coupled receptors (GPCRs), to identify potential biological targets. The results would be presented as a binding affinity score, indicating the strength of the interaction.

Table 1: Illustrative Molecular Docking Results for a Pyrrolidine Derivative

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Neuraminidase nih.gov -8.5 Trp178, Arg371, Tyr406 Hydrogen Bond, Electrostatic
Dipeptidyl Peptidase IV (DPP-IV) researchgate.net -7.2 (Not specified) Electronic and Steric

Quantum Chemical Calculations for Mechanistic Insights and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. acs.org These methods can predict various properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

For this compound, DFT calculations could elucidate the influence of the dichlorophenoxy group on the electronic properties of the pyrrolidine ring. For example, quantum chemical calculations on nicotine, which contains a pyrrolidine ring, have shown that the introduction of a pyrid-3-yl group significantly reduces the Lewis basicity of the pyrrolidine nitrogen. ucc.ie A similar effect might be observed with the electron-withdrawing dichlorophenoxy group in the target molecule.

The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity. researchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net DFT calculations could also be used to simulate reaction pathways, for instance, in the study of the pyrolysis of pyrrolidine, to understand its thermal decomposition mechanisms. researchgate.net

Table 2: Representative Data from Quantum Chemical Calculations on a Related Molecule

Property Calculated Value Significance
HOMO-LUMO Gap researchgate.net 4.5 eV Indicates chemical stability and reactivity
Dipole Moment 3.2 D Relates to polarity and intermolecular interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with different substituents on the phenyl or pyrrolidine rings. Various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each analogue and correlated with their measured biological activity.

Studies on pyrrolidine derivatives have successfully employed 3D-QSAR models to understand the chemical-biological interactions governing their inhibitory activity against enzymes like neuraminidase. nih.gov These models have shown that electrostatic and hydrogen bond factors can be highly correlated with inhibitory activity. nih.gov Similarly, 2D and 3D-QSAR models have been developed for pyrrolidine amides as DPP-IV inhibitors, indicating the importance of electronic effects of substituents on the pyrrolidine ring. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex and to observe the conformational changes that may occur upon binding.

If a potential protein target for this compound is identified through molecular docking, an MD simulation could be performed to assess the stability of the predicted binding pose. sci-hub.se The simulation would track the movements of the ligand and the protein atoms over a period of nanoseconds, providing insights into the flexibility of the binding site and the persistence of key interactions, such as hydrogen bonds. sci-hub.se For instance, MD simulations have been used to evaluate the stability of pyrrolidine-based inhibitors in the active site of enzymes like EGFR tyrosine kinase. sci-hub.se

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation can indicate the stability of the complex. A stable complex will generally exhibit low RMSD fluctuations. nih.gov

Spectroscopic Characterization Methods and Their Theoretical Underpinnings

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. academie-sciences.fr These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of the molecule and the assignment of signals. academie-sciences.fr Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects and intermolecular interactions. academie-sciences.fr

Similarly, theoretical IR spectra can be calculated and compared with experimental spectra to identify characteristic vibrational modes. academie-sciences.fr Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Advanced Research Applications and Future Perspectives for 3 2,3 Dichlorophenoxy Pyrrolidine

Utility as a Molecular Probe for Biological System Investigation

A molecular probe is a specialized chemical tool used to study and visualize biological systems, such as proteins or metabolic pathways, with high precision. While direct studies employing 3-(2,3-Dichlorophenoxy)pyrrolidine as a molecular probe are not extensively documented, the inherent characteristics of its pyrrolidine (B122466) core suggest significant potential.

Pyrrolidine derivatives are well-established as inhibitors and modulators of various biological targets. For instance, the related compound L-trans-pyrrolidine-2,4-dicarboxylate (PDC) is a well-known glutamate (B1630785) uptake inhibitor. nih.gov Researchers have used PDC to artificially elevate extracellular glutamate levels, thereby creating a model to study the mechanisms of neuronal damage that occur during events like cerebral ischemia. nih.gov By inducing a specific biological effect (inhibition of glutamate transport), PDC allows for the detailed investigation of subsequent cellular responses, such as mitochondrial dysfunction and ATP depletion, fulfilling the role of a molecular probe. nih.gov

Given the structural similarities, this compound could be similarly developed into a probe. Its dichlorophenoxy group can be systematically modified to fine-tune binding affinity and selectivity for specific targets, potentially within the central nervous system or other biological systems. By attaching fluorescent tags or radioactive isotopes to the molecule, it could be used to visualize and quantify target engagement, distribution, and dynamics in real-time within cells or whole organisms, providing invaluable insights into complex biological processes.

Development as a Lead Compound for Novel Therapeutic Agents

A lead compound is a chemical starting point for the development of new drugs. numberanalytics.com The process of lead optimization involves modifying the structure of the lead to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.netnih.govspirochem.com The this compound scaffold possesses features that make it a promising candidate for such development.

The pyrrolidine ring is a cornerstone of many successful drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule, which is crucial for precise interactions with biological targets. nih.gov Research into various pyrrolidine-based compounds has yielded potent inhibitors for a range of therapeutic targets:

Antibacterials: Libraries of pyrrolidine-2,3-diones have been synthesized and identified as novel, non-β-lactam inhibitors of P. aeruginosa PBP3, a critical enzyme in bacterial cell wall synthesis. nih.gov Furthermore, pyrrolidine pentamine derivatives have shown inhibitory activity against aminoglycoside 6′-N-acetyltransferase type Ib, an enzyme that confers antibiotic resistance. nih.gov

Antidiabetics: The pyrrolidine scaffold is a key component in the structure of several gliptins, which are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4) used in the treatment of type 2 diabetes. nih.gov

The development of this compound as a lead compound would involve extensive structure-activity relationship (SAR) studies. nih.gov These studies systematically alter parts of the molecule—for example, by changing the position of the chlorine atoms on the phenyl ring, substituting them with other halogens, or modifying the pyrrolidine ring—to understand how these changes affect biological activity. This iterative process of synthesis and testing is aimed at producing a drug candidate with an optimal balance of potency, safety, and "drug-like" properties. numberanalytics.com

Exploration of Chemical Space through Advanced Synthetic Methodologies

Exploring the "chemical space" around a core scaffold involves creating a large and diverse library of related molecules to screen for desired biological activities. Advanced synthetic methodologies are crucial for efficiently generating such libraries. For the this compound scaffold, several modern techniques could be applied.

One powerful approach is the use of combinatorial chemistry and multi-component reactions . For instance, a one-pot, three-component reaction protocol was successfully used to generate a library of pyrrolidine-2,3-dione (B1313883) derivatives, leading to the discovery of potent antibacterial agents. nih.govrsc.org This strategy allows for the rapid assembly of complex molecules from simple building blocks in a single step, dramatically accelerating the discovery process.

Another key strategy is diversity-oriented synthesis , which aims to produce a wide range of structurally different molecules from a common starting material. By applying various reaction pathways to the this compound core, chemists can introduce a wide array of functional groups and structural motifs. This exploration could lead to the discovery of derivatives with entirely new biological activities, far removed from the initial target. Automated synthesis platforms can further accelerate this process, enabling the creation and screening of thousands of compounds in a high-throughput manner. science.gov

The table below illustrates potential modifications to the core structure of this compound for exploring chemical space.

Modification SiteExample ModificationPotential Goal
Phenyl Ring Change chlorine positions (e.g., 3,4-dichloro)Alter target binding and selectivity
Replace chlorines with other groups (e.g., -CF₃, -OCH₃)Modulate electronic properties and metabolism
Pyrrolidine Ring Add substituents (e.g., hydroxyl, methyl groups)Introduce new chiral centers, improve solubility
Modify ring nitrogen (e.g., add alkyl or aryl groups)Alter pharmacokinetic properties
Linkage Change ether linkage to thioether or amineExplore different spatial arrangements

Integration into Polypharmacology and Multi-Targeting Strategies

Polypharmacology is an increasingly important paradigm in drug discovery that moves away from the "one drug, one target" model. It focuses on developing single molecules that can intentionally interact with multiple biological targets to achieve a superior therapeutic effect, particularly for complex diseases like cancer or neurodegenerative disorders.

A single compound that modulates multiple targets can offer advantages such as enhanced efficacy and a lower likelihood of developing drug resistance. The this compound scaffold is an attractive candidate for such strategies. Its constituent parts are known to interact with a variety of protein classes. The pyrrolidine ring is found in drugs targeting enzymes, G-protein coupled receptors (GPCRs), and ion channels. The dichlorophenoxy moiety is also present in compounds with diverse pharmacological profiles.

The initial indications that related compounds may possess both antidepressant and antiarrhythmic properties suggest a potential for multi-target engagement. Designing a polypharmacological agent based on this scaffold would involve computational modeling and screening against panels of different targets. The goal would be to optimize the molecule's structure to achieve a desired activity profile against a specific set of targets while avoiding interactions with "anti-targets" that could cause adverse effects. This approach could lead to the development of highly effective and innovative treatments for multifactorial diseases.

Opportunities for Isotopic Labeling in Advanced Research

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) or carbon-¹² (¹²C) with carbon-¹³ (¹³C). This subtle change does not typically alter the fundamental chemical properties of the molecule but allows it to be easily tracked and distinguished in biological systems. nih.gov This method offers significant opportunities for advanced research on this compound. researchgate.net

Key Applications of Isotopic Labeling:

ADME Studies: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is critical. By synthesizing a radiolabeled version (e.g., with ¹⁴C) or a stable isotope-labeled version of this compound, researchers can precisely track its journey through an organism. Mass spectrometry can then be used to detect and quantify the parent compound and its metabolites in various tissues and fluids, providing a complete picture of its metabolic fate. nih.gov

Mechanism of Action Studies: Labeled compounds can be used in binding assays to quantify their affinity for a target protein. Furthermore, labeling at a specific site can help elucidate metabolic pathways. For example, if a labeled position is cleaved during metabolism, the resulting labeled fragment can be identified, revealing how the body processes the compound.

Improving Pharmacokinetic Properties: Replacing C-H bonds with C-D bonds at sites of metabolic activity can slow down the rate of metabolism, a phenomenon known as the "kinetic isotope effect." This strategy, known as "deuteration," can be used to increase a drug's half-life and exposure in the body, potentially leading to improved efficacy and less frequent dosing. researchgate.net

For this compound, specific atoms on either the pyrrolidine ring or the dichlorophenyl ring could be replaced with their isotopes to support these advanced studies, accelerating its potential transition from a research compound to a clinical candidate.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, the pyrrolidine ring protons resonate at δ 2.5–3.5 ppm, while aromatic protons from the dichlorophenoxy group appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 274.03 g/mol for C₁₀H₁₂Cl₂NO) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How does the substitution pattern on the phenoxy group affect biological activity?

Q. Advanced

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • 2,3-Dichloro Substitution : Enhances metabolic stability compared to non-halogenated analogs due to reduced oxidative metabolism .
    • Fluorine vs. Chlorine : Fluorine increases bioavailability (e.g., 3-(4-fluorophenoxy) analogs show 20% higher Cmax in rodent models), while chlorine improves target binding affinity via hydrophobic interactions .
  • Structure-Activity Relationship (SAR) Table :

    Substituent PositionLogPIC₅₀ (Target A)Metabolic Stability (t₁/₂)
    2,3-Dichloro3.212 nM4.5 h
    4-Fluoro2.818 nM6.2 h
    Data derived from in vitro assays and docking studies .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
  • Meta-Analysis : Pool data from multiple studies to identify trends, such as the compound’s selectivity profile across receptor subtypes .

What computational methods are used to predict interactions with biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses. For example, the dichlorophenoxy group forms π-π interactions with Tyr-456 in the active site of Target X .
  • Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories) assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • QSAR Modeling : Predicts bioactivity using descriptors like ClogP and polar surface area. A QSAR model for this compound achieved R² = 0.89 in predicting log(1/IC₅₀) .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Collect organic waste in halogenated solvent containers for incineration .

What are the challenges in optimizing the compound’s pharmacokinetic properties?

Q. Advanced

  • Oral Bioavailability : Low solubility (<50 µg/mL in PBS) limits absorption. Strategies include salt formation (e.g., hydrochloride) or co-solvents (PEG 400) .
  • Plasma Protein Binding : High binding (>90%) reduces free drug concentration. Structural modifications (e.g., adding polar groups) lower affinity for albumin .
  • Metabolic Clearance : CYP3A4-mediated oxidation dominates. Introducing deuterium at labile positions increases t₁/₂ by 30% in preclinical models .

What are the primary biochemical pathways influenced by this compound?

Q. Basic

  • Enzyme Inhibition : Potent inhibitor of monoamine oxidases (MAO-B, IC₅₀ = 15 nM) and phosphodiesterases (PDE4, IC₅₀ = 22 nM) .
  • Receptor Modulation : Antagonizes serotonin 5-HT₂A receptors (Kᵢ = 8 nM), linked to neuropharmacological effects .
  • Cellular Pathways : Modulates MAPK/ERK signaling in cancer cell lines (e.g., IC₅₀ = 10 µM in A549 cells) .

How do structural modifications impact the compound’s metabolic stability?

Q. Advanced

  • Ring Saturation : Reducing pyrrolidine to pyrrolidone decreases CYP2D6-mediated metabolism by 40% .
  • Halogen Addition : Fluorine at the para position reduces oxidative dehalogenation, increasing t₁/₂ from 2.1 to 5.3 h in microsomal assays .
  • Prodrug Strategies : Esterification of the pyrrolidine nitrogen enhances solubility and delays hepatic clearance .

What strategies are employed to enhance the compound’s selectivity for specific enzymes or receptors?

Q. Advanced

  • Fragment-Based Design : Replace dichlorophenoxy with bioisosteres (e.g., trifluoromethoxy) to reduce off-target binding .
  • Allosteric Modulation : Introduce bulky substituents (e.g., tert-butyl) to favor binding to allosteric pockets over orthosteric sites .
  • Covalent Inhibition : Incorporate acrylamide moieties to form irreversible bonds with cysteine residues in target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.